molecular formula C13H14N4O B2892802 3-amino-N-phenethylpyrazine-2-carboxamide CAS No. 1330425-01-8

3-amino-N-phenethylpyrazine-2-carboxamide

Cat. No.: B2892802
CAS No.: 1330425-01-8
M. Wt: 242.282
InChI Key: IQCTVGDGAVNUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-phenethylpyrazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 3-aminopyrazine-2-carboxamides, a scaffold recognized for its diverse biological activities. This high-purity reagent is made available to the scientific community to support in vitro investigative studies. The core 3-aminopyrazine-2-carboxamide structure is a privileged scaffold in pharmaceutical research. Recent studies have demonstrated that derivatives of this structure serve as novel FGFR (Fibroblast Growth Factor Receptor) inhibitors . FGFR signaling is a crucial oncogenic driver, and its inhibition is a promising strategy in cancer therapy . Specifically, analogues of 3-aminopyrazine-2-carboxamide have been designed as pan-FGFR inhibitors with favorable in vitro activity against FGFR1-4, blocking downstream signaling pathways and exhibiting potent antitumor activity in cancer cell lines with FGFR abnormalities . Furthermore, research on N-substituted 3-aminopyrazine-2-carboxamides has revealed substantial antimicrobial activity . These compounds have been evaluated for their in vitro efficacy against Mycobacterium tuberculosis , other mycobacterial strains, and various fungi, positioning them as valuable templates for developing new anti-infective agents . The synthetic routes for such compounds often involve classical methods like Fisher esterification followed by aminolysis, or more modern approaches using coupling agents like 1,1'-carbonyldiimidazole (CDI) for amide bond formation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-N-(2-phenylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-12-11(15-8-9-16-12)13(18)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCTVGDGAVNUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-phenethylpyrazine-2-carboxamide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-phenethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-N-phenethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-amino-N-phenethylpyrazine-2-carboxamide with structurally related pyrazine-2-carboxamide derivatives:

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Yield (%) Key IR (C=O, cm⁻¹) Biological Activity
This compound C₁₃H₁₅N₅O 261.30 Not reported 18–74* 1646–1657 Antimicrobial (under evaluation)
3-Amino-N-(3-(trifluoromethyl)benzyl)pyrazine-2-carboxamide C₁₃H₁₁F₃N₄O 296.25 82.2–84.8 18–74 1646 Antimicrobial
3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide C₁₄H₁₆N₄O₃ 288.31 115.4–116.8 26–39 1657 Moderate activity
3-Amino-N-hexylpyrazine-2-carboxamide C₁₁H₁₈N₄O 222.29 30.1–32.1 50 1660 Not reported
3-Amino-N-phenylpyrazine-2-carboxamide C₁₁H₁₀N₄O 214.23 105.4–106.8 43 1671 Reference standard

*Yields vary based on synthesis procedure (A or B) .

Key Observations:
  • Substituent Effects on Melting Points : Aromatic substituents with electron-withdrawing groups (e.g., trifluoromethyl ) or halogen atoms (e.g., chloro ) increase melting points due to enhanced intermolecular interactions. Aliphatic chains (e.g., hexyl ) drastically reduce melting points.
  • Synthetic Efficiency : Yields for phenethyl derivatives (18–74%) are comparable to trifluoromethylbenzyl analogs but lower than hexyl derivatives (50%). Procedure B often improves yields for bulky substituents .

Spectral and Elemental Analysis

  • IR Spectroscopy : All compounds show C=O stretching between 1646–1684 cm⁻¹, confirming carboxamide integrity. NH₂ and NH stretches (3256–3423 cm⁻¹) vary slightly with substituent electronic effects .
  • ¹H-NMR : Aromatic protons in phenethyl and benzyl derivatives appear downfield (δ 7.07–8.80 ppm), while aliphatic chains (e.g., hexyl) show signals at δ 0.89–3.43 ppm .
  • Elemental Analysis: Discrepancies between calculated and observed values (e.g., 52.71% vs. 52.39% C in trifluoromethylbenzyl derivative ) suggest minor impurities or hydration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-phenethylpyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis often involves bromination, coupling, and amidation. For example:

  • Step 1 : Bromination of 3-hydroxypyrazine-2-carboxamide using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature .
  • Step 2 : Amidation with methylamine hydrochloride using coupling agents like HATU and N,N-diisopropylethylamine (DIPEA) in DMF .
  • Key parameters : Control temperature (0–23°C), solvent selection (DMF for polar intermediates), and stoichiometric ratios (e.g., 1.2 eq NBS for regioselective bromination) .
    • Validation : Monitor reactions via TLC and confirm purity by HPLC (>98%) and NMR (e.g., ¹H NMR for aromatic proton analysis) .

Q. Which analytical techniques are most reliable for validating the structure and purity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
  • NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., pyrazine ring protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1 for intermediates) .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodology :

  • Target selection : Prioritize receptors/enzymes common to piperazine-carboxamide analogs (e.g., serotonin or dopamine receptors) .
  • In vitro assays : Use fluorescence polarization for binding affinity (IC₅₀) or enzymatic inhibition assays (e.g., kinase activity) with controls for solvent interference .
  • Dose range : Test 0.1–100 µM concentrations to establish dose-response curves .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for pyrazine-carboxamide derivatives be resolved?

  • Methodology :

  • Comparative analysis : Synthesize analogs with systematic substitutions (e.g., halogen vs. methyl groups) and evaluate bioactivity trends .
  • Computational modeling : Use AutoDock Vina to compare binding poses of active/inactive analogs; prioritize residues with ΔG < -8 kcal/mol .
  • Data normalization : Control for assay variability by repeating experiments with internal standards (e.g., reference inhibitors) .

Q. What are the best practices for computational docking studies to predict the binding mode of this compound?

  • Methodology :

  • Software setup : AutoDock Vina with Lamarckian genetic algorithm, 20 runs per ligand, and exhaustiveness = 32 .
  • Grid box placement : Center on the active site (e.g., kinase ATP-binding pocket) with dimensions 25×25×25 Å .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via molecular dynamics simulations (100 ns trajectories) .

Q. What challenges arise in achieving regioselective functionalization of the pyrazine ring, and how can they be addressed?

  • Methodology :

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to guide nitration/bromination to the 6-position .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in electrophilic substitutions .
  • Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl boronate intermediates .

Q. What advanced techniques are required for enantiomer separation of chiral derivatives of this compound?

  • Methodology :

  • Chiral chromatography : Use Chiralpak® OD columns with 20% MeOH-DMEA (0.2%) in supercritical CO₂ at 35°C .
  • Conditions : Flow rate = 5 mL/min, 100 bar pressure; monitor retention times (e.g., 1.6 vs. 2.4 min for isomers) .
  • Validation : Confirm enantiomeric excess (ee > 98%) via circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.